molecular formula C21H15N3O4S B2599080 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide CAS No. 879450-78-9

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide

Cat. No.: B2599080
CAS No.: 879450-78-9
M. Wt: 405.43
InChI Key: CJMMPWIMNDWPNB-UHFFFAOYSA-N
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Description

The compound N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide features a quinoline core substituted with a methyl group at position 1, a thiophen-2-yl moiety at position 3, and a 4-nitrobenzamide group at position 2. Key structural features include:

  • 4-Nitrobenzamide group: Introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Quinoline core: Provides a planar aromatic system conducive to π-stacking and binding interactions.

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-23-16-6-3-2-5-15(16)19(25)18(17-7-4-12-29-17)20(23)22-21(26)13-8-10-14(11-9-13)24(27)28/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMPWIMNDWPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Pfitzinger reaction involving isatin and an appropriate ketone. The thiophene ring can be introduced via a Friedel-Crafts acylation reaction. The nitrobenzamide group is then attached through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over palladium on carbon.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the nitrobenzamide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects at Position 3: Thiophene vs. Phenyl

The phenyl-substituted analog, N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)-4-nitrobenzamide (CAS: 879454-60-1), shares the same quinoline and nitrobenzamide framework but differs at position 3, where a phenyl group replaces thiophen-2-yl . Key distinctions include:

  • Steric Considerations : The smaller size of thiophene (vs. phenyl) may reduce steric hindrance, improving molecular flexibility.
  • Physical Properties : The phenyl analog has a predicted density of 1.40 g/cm³ and pKa of 14.25, whereas the thiophene derivative’s properties remain uncharacterized in the evidence .

Amide Substituent Variations

Long-chain alkyl amides (e.g., N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide) feature aliphatic chains instead of aromatic nitro groups . These compounds exhibit:

  • Higher Melting Points : >250°C due to strong van der Waals interactions in alkyl chains.
  • Reduced Polarity : Lower solubility in polar solvents compared to the nitrobenzamide derivative.
  • IR Spectral Data : NH stretches at 3150–3319 cm⁻¹, consistent with amide functionalities .

Thiophene-Containing Bioactive Compounds

Thiophene derivatives, such as (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one, demonstrate potent antiproliferative activity (IC₅₀: ~9.39–10.25 μM) against breast cancer cells, surpassing doxorubicin . This highlights the pharmacological promise of thiophene moieties, suggesting that the target compound may exhibit similar bioactivity.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name R Group (Position 3) Amide Group Molecular Formula Melting Point (°C) Key Spectral Data Reference
Target Compound Thiophen-2-yl 4-Nitrobenzamide C₂₂H₁₅N₃O₄S N/A Not reported
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)-4-nitrobenzamide Phenyl 4-Nitrobenzamide C₂₃H₁₇N₃O₄ N/A Density: 1.40 g/cm³; pKa 14.25
N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide - Hexadecanamide C₂₅H₃₄N₂O₂ >250 IR: NH ~3150–3319 cm⁻¹

Biological Activity

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that combines a quinoline moiety with a thiophene ring, which is known for contributing to diverse biological activities. Its molecular formula is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S, and it can be represented as follows:

InChI InChI 1S C19H16N2O3S c1 21 13 7 3 2 6 12 13 17 22 16 14 8 4 10 24 14 18 21 20 19 23 15 9 5 11 25 15 h2 11H 1H3 H 20 23 \text{InChI }\text{InChI 1S C19H16N2O3S c1 21 13 7 3 2 6 12 13 17 22 16 14 8 4 10 24 14 18 21 20 19 23 15 9 5 11 25 15 h2 11H 1H3 H 20 23 }

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on substituted thiophenes have shown varying degrees of activity against bacteria such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, suggesting that modifications in structure can lead to enhanced efficacy against specific pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)Target Organism
2-chloro-3,5-dinitrothiophene0.02E. coli
2-bromo-3,5-dinitrothiophene0.01S. aureus
N-[1-methyl...]-4-nitrobenzamideTBDTBD

The mode of action for similar nitrothiophenes often involves nucleophilic attack by thiols at the heterocyclic ring, leading to the displacement of halogen or formation of Meisenheimer complexes . This suggests that N-[1-methyl...]-4-nitrobenzamide may also operate through similar pathways.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various derivatives against multiple strains of bacteria. The results indicated that modifications to the thiophene and quinoline components significantly impacted their antibacterial potency. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Table 2: Summary of Antibacterial Activity

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.004En. cloacae
Compound B0.015S. aureus
N-[1-methyl...]-4-nitrobenzamideTBDTBD

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